6-Chloro-1-(4-methylphenyl)-1-oxohexane
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Overview
Description
6-Chloro-1-(4-methylphenyl)-1-oxohexane is an organic compound that belongs to the class of chloro-substituted ketones. These compounds are known for their versatility as building blocks in the synthesis of various drug-candidate compounds. The presence of a chlorine atom and a ketone functional group in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 6-Chloro-1-(4-methylphenyl)-1-oxohexane involves the oxidative C–C bond cleavage of tert-cycloalkanols using tetramethylammonium hypochlorite. This method is advantageous due to its mild reaction conditions and the absence of metal catalysts . The reaction typically proceeds in a two-phase system with acetic acid as a co-solvent, promoting the cleavage and subsequent chlorination of the cycloalkanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar oxidative cleavage methods. The use of tetramethylammonium hypochlorite and acetic acid in large-scale reactors ensures efficient production while maintaining the purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(4-methylphenyl)-1-oxohexane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: 6-Chloro-1-(4-methylphenyl)-1-hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-(4-methylphenyl)-1-oxohexane has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ketones and chlorinated compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(4-methylphenyl)-1-oxohexane involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-(4-methylphenyl)-1-hexanol: This compound is the reduced form of 6-Chloro-1-(4-methylphenyl)-1-oxohexane and shares similar chemical properties.
6-Chloro-1-(4-trifluoromethylphenyl)-1-oxohexane: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a chlorine atom and a ketone functional group, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Properties
IUPAC Name |
6-chloro-1-(4-methylphenyl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-11-6-8-12(9-7-11)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSZWLDXSMGGPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642370 |
Source
|
Record name | 6-Chloro-1-(4-methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-32-5 |
Source
|
Record name | 6-Chloro-1-(4-methylphenyl)-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-(4-methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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